N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide
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Overview
Description
N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide is an organic compound characterized by its complex structure, which includes an amino group, a methyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-2-methylphenol and 2,5-dimethylphenol.
Formation of Intermediate: The 3-amino-2-methylphenol is reacted with chloroacetyl chloride to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 2,5-dimethylphenol in the presence of a base, such as sodium hydroxide, to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, bases, and acids.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide
- N-(3-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide
- N-(3-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide
Comparison: N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide is unique due to the specific positioning of the methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different properties and applications, making it a valuable subject of study.
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-7-8-12(2)16(9-11)21-10-17(20)19-15-6-4-5-14(18)13(15)3/h4-9H,10,18H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAHUXYZUOWPGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC(=C2C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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